Elzovantinib

MET inhibitor resistance macrocyclic kinase inhibitor L1195F mutation

Elzovantinib (TPX-0022) is a macrocyclic TKI with sub-nanomolar potency against MET, CSF1R, and SRC (IC50: 0.14, 0.71, 0.12 nM). Unlike linear MET inhibitors, its macrocyclic scaffold retains activity against the L1195F resistance mutation and simultaneously reprograms the tumor microenvironment via CSF1R/SRC blockade. This dual pharmacology makes it essential for MET TKD-mutant NSCLC models, resistance mechanism studies, and immuno-oncology combination research. Co-crystal structures enable structure-based drug design. High-purity (≥98%) material available for preclinical studies.

Molecular Formula C20H20FN7O2
Molecular Weight 409.4 g/mol
CAS No. 2271119-26-5
Cat. No. B2457233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElzovantinib
CAS2271119-26-5
Molecular FormulaC20H20FN7O2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C
InChIInChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1
InChIKeyUUDPUQDMSHQSKH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Elzovantinib (TPX-0022): Macrocyclic MET/CSF1R/SRC Kinase Inhibitor for MET-Altered Solid Tumors – Procurement Guide


Elzovantinib (TPX-0022, CSF1R-IN-2) is an orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) that potently targets MET, CSF1R, and SRC kinases with enzymatic IC50 values of 0.14 nM, 0.71 nM, and 0.12 nM, respectively . This type I inhibitor binds to the ATP pocket of MET and SRC in a local minimum energy conformation [1], and is currently being evaluated in Phase I/II clinical trials for advanced solid tumors harboring MET genetic alterations [2].

Why a Generic MET Inhibitor Cannot Substitute for Elzovantinib: A Procurement-Science Perspective


Elzovantinib's distinct macrocyclic scaffold confers a unique binding mode and polypharmacology profile that fundamentally differs from linear, single-target MET inhibitors such as capmatinib, tepotinib, or savolitinib. Its simultaneous potent inhibition of MET, CSF1R, and SRC targets both oncogenic signaling and the tumor immune microenvironment—a dual mechanism not achievable with compounds lacking CSF1R/SRC activity [1]. Furthermore, its macrocyclic conformation enables activity against certain resistance-associated MET mutations (e.g., L1195F) that limit the utility of some approved MET inhibitors [2]. Simple substitution with a MET-only inhibitor in research models or clinical pipelines would fail to recapitulate this integrated pharmacology.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiators for Elzovantinib Selection


Macrocyclic Binding Mode Confers Potent Activity Against Resistance-Relevant MET L1195F Mutant

Elzovantinib, a macrocyclic type I inhibitor, exhibits potent activity against the MET L1195F resistance mutant, which arises following EGFR-TKI therapy and confers resistance to some MET inhibitors. In a structural study, TPX-0022 displayed potent inhibition of MET L1195F, moderate activity against G1163R, F1200I, and Y1230H mutants, but weak activity against D1228N and Y1230C mutants [1]. In contrast, capmatinib and tepotinib show sensitivity to the L1195V mutant but have not demonstrated comparable potency against L1195F in direct comparisons; preclinical data suggest elzovantinib maintains activity against this specific variant [2].

MET inhibitor resistance macrocyclic kinase inhibitor L1195F mutation structural biology

Multi-Kinase Inhibition Profile: Potent Tri-Targeting of MET, CSF1R, and SRC

Elzovantinib simultaneously inhibits MET (IC50=0.14 nM), CSF1R (IC50=0.71 nM), and SRC (IC50=0.12 nM) with sub-nanomolar potency . In contrast, single-target MET inhibitors lack CSF1R and SRC activity: capmatinib is a highly selective MET inhibitor (IC50=0.13 nM) with negligible CSF1R/SRC inhibition ; savolitinib is similarly MET-selective (IC50=5 nM, >650-fold selectivity over 265 kinases) [1]; tepotinib (IC50=1.8-4 nM) is also MET-selective . This polypharmacology uniquely enables elzovantinib to address both tumor cell-intrinsic MET signaling and tumor microenvironment modulation via CSF1R/SRC.

polypharmacology tumor microenvironment CSF1R inhibitor SRC inhibitor

Tumor Immune Microenvironment Reprogramming: Repolarization of Tumor-Associated Macrophages

In the MC-38 syngeneic mouse model, TPX-0022 treatment repolarized tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype toward the anti-tumorigenic M1 phenotype, increased CD8+ T cell infiltration, and inhibited tumor growth [1]. This immunomodulatory effect is attributed to its potent CSF1R inhibition (IC50=0.71 nM) combined with SRC blockade. In contrast, selective MET inhibitors such as capmatinib, tepotinib, and savolitinib lack significant CSF1R activity and do not directly reprogram TAMs; their effects are limited to tumor cell-intrinsic MET signaling inhibition [2].

tumor-associated macrophages M1/M2 polarization immuno-oncology CSF1R inhibition

Clinical Activity in MET Tyrosine Kinase Domain (TKD) Mutant NSCLC

In a clinical case series, confirmed partial responses to elzovantinib were observed in two patients with MET-TKD-mutant NSCLC without concurrent METex14 mutations: a 64-year-old man with MET H1094Y-mutant lung adenocarcinoma, and an 80-year-old man with MET F1200I-mutant lung adenocarcinoma [1]. MET-TKD mutations represent an emerging molecular subtype not addressed by currently approved MET inhibitors (capmatinib, tepotinib) which are indicated only for METex14 skipping mutations [2]. Preclinical data also demonstrate that TPX-0022 retains moderate activity against F1200I and Y1230H mutants [3].

MET TKD mutations NSCLC precision oncology clinical trial

Oral Bioavailability and Favorable Preclinical Pharmacokinetics

Elzovantinib is orally bioavailable and demonstrates robust antitumor activity in vivo. In a Ba/F3 ETV6-CSF1R xenograft model, oral administration (p.o., BID, 13 days) resulted in 85% tumor regression with no significant body weight loss over 21 days . While several MET inhibitors (capmatinib, tepotinib, savolitinib, crizotinib) are also orally bioavailable, elzovantinib's macrocyclic structure may confer distinct pharmacokinetic properties, including potential for enhanced metabolic stability [1]. Formal comparative PK data are not publicly available.

oral bioavailability pharmacokinetics in vivo efficacy drug development

Optimal Application Scenarios for Elzovantinib Based on Quantitative Evidence


Investigating Acquired Resistance to MET Inhibitors in NSCLC Models

Utilize elzovantinib to study MET L1195F-mediated resistance mechanisms in cell lines or patient-derived xenograft models. Its documented potent activity against this resistance-relevant mutant [1] makes it a valuable tool for dissecting bypass signaling pathways and evaluating combination strategies in EGFR-TKI-relapsed settings.

Exploring Tumor-Immune Microenvironment Modulation in Syngeneic Models

Employ elzovantinib as a positive control or test agent in immuno-oncology studies requiring simultaneous MET and CSF1R/SRC inhibition. Its ability to repolarize TAMs and enhance CD8+ T cell infiltration in the MC-38 model [2] supports its use in combination with immune checkpoint inhibitors or adoptive cell therapies.

Preclinical Efficacy Testing in MET TKD-Mutant Xenograft or PDX Models

Apply elzovantinib in in vivo efficacy studies of MET TKD-mutant (e.g., H1094Y, F1200I) NSCLC models, a molecular subtype not addressed by current approved MET inhibitors. Clinical case reports demonstrate objective responses in patients with these mutations [3], supporting its use as a reference compound for this emerging indication.

Structural Biology Studies of Macrocyclic Kinase Inhibitor Binding

Leverage the available co-crystal structures of TPX-0022 bound to MET and SRC kinase domains [4] for structure-based drug design, molecular dynamics simulations, or virtual screening campaigns targeting macrocyclic scaffolds with polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elzovantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.